molecular formula C8H6O4<br>C8H6O4<br>C6H4(COOH)2 B129881 Terephthalic acid CAS No. 100-21-0

Terephthalic acid

Cat. No.: B129881
CAS No.: 100-21-0
M. Wt: 166.13 g/mol
InChI Key: KKEYFWRCBNTPAC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Terephthalic acid (TPA) is an organic compound that is principally used as a precursor to the polyester PET . PET is used to make clothing, plastic bottles, and is also used in the production of PBT plastic . Therefore, the primary targets of TPA are the manufacturing processes of these materials.

Mode of Action

The mode of action of TPA involves its oxidation. The oxidation of p-xylene, a precursor to TPA, proceeds by a free radical process . Bromine radicals decompose cobalt and manganese hydroperoxides, and the resulting oxygen-based radicals abstract hydrogen from a methyl group, which have weaker C–H bonds than does the aromatic ring .

Biochemical Pathways

The biochemical pathway of TPA involves the degradation of PET. The bacterium Rhodococcus erythropolis has been observed to degrade TPA using an ortho-cleavage pathway . This degradation process results in the production of polyhydroxyalkanoate (PHA), a biopolymer .

Pharmacokinetics

The pharmacokinetics of TPA were determined in Fischer-344 rats after intravenous and oral administration . After intravenous injection, the plasma concentration-time data were fitted using a three-compartment pharmacokinetic model . The average terminal half-life was 1.2 hours, and the average volume of distribution in the terminal phase was 1.3 liters/kg . TPA is rapidly excreted into urine after administration to rats, and no evidence of metabolism of TPA was obtained .

Result of Action

The result of TPA’s action is the production of PET, which is used in a variety of applications, including clothing, plastic bottles, and PBT plastic . The degradation of TPA by certain bacteria results in the production of PHA, a biopolymer .

Action Environment

The action of TPA can be influenced by environmental factors. For instance, elevated temperatures can cause TPA to lose its crystalline structure and compromise its purity . Additionally, TPA is hygroscopic and can absorb water from the air, which can affect its action . Therefore, it is essential to store TPA in a cool, dry environment to maintain its stability and efficacy .

Biochemical Analysis

Biochemical Properties

Terephthalic acid belongs to the family of dicarboxylic acids, meaning it contains two carboxylic acid groups . In terms of its chemical properties, this compound is similar to monobasic carboxylic compounds . The oxidation of p-xylene proceeds by a free radical process .

Cellular Effects

This compound exposure increased the expression of CYP4B1 mRNA in rat liver, kidney, and bladder . The degradation of this compound (TA, 1000 mg L −1) wastewater has been dramatically shortened via adding TiO2/Fe3O4 nanoparticles (NPs, up to 81 days) or ethanol (up to 50 days) .

Molecular Mechanism

The molecular structure of this compound consists of a benzene ring (an aromatic hydrocarbon) to which two carboxylic acid groups are attached, located para to each other on the ring . The reaction takes place in two main stages: a pre-polymerisation stage and the actual polymerisation .

Temporal Effects in Laboratory Settings

The complete degradation period of this compound (TA, 1000 mg L −1) wastewater has been dramatically shortened via adding TiO2/Fe3O4 nanoparticles (NPs, up to 81 days) or ethanol (up to 50 days) . R. erythropolis was observed to degrade 5 mM and 120 mM TPA within 10 h and 84 h of incubation, respectively .

Dosage Effects in Animal Models

Rats exposed to 3%-5% this compound in the diet for two weeks had formation of bladder calculus, followed with bladder hyperplasia, and finally developed transitional epithelial carcinomas in two years after chronic feeding studies .

Metabolic Pathways

This compound is a metabolic intermediate in the β-ketoadipate pathway . Enzyme-mediated biocatalytic depolymerization has emerged as a potentially bio-sustainable method for treating and recycling plastics .

Transport and Distribution

This compound is unlikely to cause or contribute to the combustion of other material during transport, storage or use . The average terminal half-life in three rats was 1.2 +/- 0.4 hr, and the average volume of distribution in the terminal phase was 1.3 +/- 0.3 liters/kg .

Subcellular Localization

The subcellular localization of a protein provides valuable insights to bioinformaticians in terms of drug designs and discovery, genomics, and various other aspects of medical research

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Terephthalic acid is unique due to its symmetrical structure, which makes it particularly suitable for the production of high-performance polymers like PET and PBT. Its equally spaced carboxyl groups and rigid phenyl skeleton contribute to its effectiveness as a building block in polymer chemistry .

Properties

IUPAC Name

terephthalic acid
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InChI

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)
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InChI Key

KKEYFWRCBNTPAC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O
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Molecular Formula

C8H6O4, Array
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Related CAS

26876-05-1
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DSSTOX Substance ID

DTXSID6026080
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Molecular Weight

166.13 g/mol
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Physical Description

Terephthalic acid is a white powder. (NTP, 1992), Dry Powder; Liquid; Pellets or Large Crystals, White solid; [Hawley] Odorless or a slight acetic acid odor; [CHEMINFO] Off-white powder; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER., White powder
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Boiling Point

greater than 572 °F at 760 mmHg (sublimes without melting) (NTP, 1992), >572 °F (sublimes)
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Flash Point

260 °C, 500 °F (260 °C) (Open cup)
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Solubility

Insoluble (NTP, 1992), Insoluble in chloroform, ether, acetic acid; slightly soluble in alcohol; soluble in alkalies, Solubilities at 25 °C (g/100 g solvent): water = 0.0017, glacial acetic acid = 0.013, methanol = 0.1, dimethylformamide = 6.7, dimethyl sulfoxide = 19.0, In water, 15 mg/L at 20 °C, 0.015 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.28
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Density

1.51 (NTP, 1992) - Denser than water; will sink, Specific gravity = 1.522 at 25 °C, Relative density (water = 1): 1.51, 1.51
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Vapor Pressure

0.0000092 [mmHg], Vapor pressure: 1.3 kPa at 303 °C; 13.3 kPa at 353 °C; 26.7 kPa at 370 °C; 53.3 kPa at 387 °C; 101.3 kPa at 404 °C, Vapor pressure = 0.097 kPa at 250 °C, 6X10-11 mm Hg at 25 °C /Antoine extrapolation from higher temperatures/, Vapor pressure, Pa at 20 °C:
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Mechanism of Action

/The aim of this study was/ to investgate the metabolism of terephthalic acid (TPA) in rats and its mechanism. Metabolism was evaluated by incubating sodium terephthalate (NaTPA) with rat normal liver microsomes, or with microsomes pretreated by phenobarbital sodium, or with 3-methycholanthrene, or with diet control following a NADPH-generating system. The determination was performed by high performance liquid chromatography (HPLC), and the mutagenic activation was analyzed by umu tester strain Salmonella typhimurium NM2009. Expression of CYP4B1 mRNA was detected by RT-PCR. The amount of NaTPA (12.5-200 uL /per/ L) detected by HPLC did not decrease in microsomes induced by NADPH-generating system. Incubation of TPA (0.025-0.1 mmol /per/ L) with induced or noninduced liver microsomes in an NM2009 umu response system did not show any mutagenic activation. TPA exposure increased the expression of CYP4B 1 mRNA in rat liver, kidney, and bladder. Lack of metabolism of TPA in liver and negative genotoxic data from NM2009 study are consistent with other previous short-term tests...
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Impurities

TECHNICAL GRADE: MAXIMUM MOISTURE CONTENT 0.5 WT%; POLYMER GRADE SPECIFICATIONS: ASH, 15 PPM (MAX); TOTAL SIGNIFICANT METALS (MOLYBDINUM, CHROMIUM, NICKEL, COBALT, IRON, TIN, MAGNESIUM) 10 PPM (MAX); 4-FORMYLBENZOIC ACID, 25 PPM (MAX); MOISTURE, 0.5% (MAX)
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Color/Form

Needles, White crystals or powder

CAS No.

100-21-0, 211863-90-0
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Melting Point

Sublimes (NTP, 1992), 427 °C (sealed tube), > 300 °C, sublimes
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Record name Terephthalic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002428
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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URL https://www.osha.gov/chemicaldata/3
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary method for producing terephthalic acid?

A1: The predominant route to this compound involves the liquid-phase catalytic oxidation of para-xylene. This process, often referred to as the Amoco Process, leverages a cobalt-manganese-bromide catalyst and operates under high temperatures and pressures. [, , ]

Q2: What challenges are associated with the conventional production of this compound?

A2: Conventional methods often grapple with challenges such as the formation of impurities like 4-carboxybenzaldehyde and the corrosive nature of bromine-based catalysts, necessitating the use of expensive, corrosion-resistant materials. These factors contribute to high production costs and environmental concerns. [, , ]

Q3: Are there alternative methods for producing this compound?

A3: Research is exploring alternative routes, including the use of less corrosive ionic liquid promoters in the oxidation process []. Additionally, processes utilizing hydrolysis of dimethyl terephthalate and biological transformation of para-xylene are being investigated [, , ].

Q4: How is crude this compound purified?

A4: Purification of crude this compound typically involves a hydropurification step, employing hydrogenation to remove impurities and enhance product purity []. Novel purification methods using N-methyl-2-pyrrolidone (NMP) as a solvent have also been explored, leveraging salt complex formation to exclude impurities [].

Q5: What is the molecular formula and weight of this compound?

A5: this compound is represented by the molecular formula C8H6O4 and has a molecular weight of 166.13 g/mol. []

Q6: What is the structure of this compound?

A6: this compound features a benzene ring with carboxyl groups (-COOH) attached to opposite positions (para positions), giving it a symmetrical structure. []

Q7: What are some notable characteristics of this compound's crystal structure?

A7: this compound tends to crystallize in a planar conformation, influenced by the presence of intermolecular hydrogen bonds between carboxyl groups, leading to the formation of dimers. This arrangement significantly impacts its solubility and material properties. [, ]

Q8: What is the primary application of this compound?

A8: this compound serves as a crucial monomer in the production of polyethylene terephthalate (PET), a versatile polyester utilized extensively in textiles, packaging, and various consumer products. [, , ]

Q9: How does the structure of this compound contribute to the properties of PET?

A9: The rigid aromatic ring and the ability to form strong intermolecular hydrogen bonds contribute to PET's notable strength, clarity, and resistance to solvents and moisture. [, ]

Q10: Are there other applications of this compound beyond PET production?

A10: Beyond its dominance in PET synthesis, this compound finds use in manufacturing engineering polymers, liquid crystal polymers, and specialty resins. It's also explored as a precursor in the development of metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage. [, , , ]

Q11: What are some challenges related to the material compatibility of this compound-based polymers?

A12: Challenges arise in recycling and biodegradation of this compound-based polymers like PET, demanding research into improved recycling methods and the development of biodegradable alternatives. [, , ]

Q12: Can this compound be degraded biologically?

A13: While this compound is known to be recalcitrant to biodegradation, recent research has identified bacterial strains capable of utilizing it as a carbon source. For instance, Comamonas testosterone DSM6577 can transform this compound into simpler compounds. [, , ]

Q13: What is the environmental impact of this compound and its derivatives?

A14: The widespread use of PET, primarily synthesized from this compound, raises concerns about plastic pollution and its persistence in the environment. This necessitates exploring efficient recycling strategies and the development of biodegradable alternatives to mitigate its environmental impact. [, , ]

Q14: What are some key areas of research related to this compound?

A15: Ongoing research focuses on developing more sustainable and economically viable production methods for this compound, improving the recyclability and biodegradability of PET, and exploring its potential in advanced applications like metal-organic frameworks and high-performance polymers. [, , , ]

Q15: What analytical techniques are employed to characterize and quantify this compound?

A16: Analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS) are routinely used for the identification and quantification of this compound in various matrices. [, , , ]

Q16: How is the purity of this compound assessed?

A17: The purity of this compound is critical for its applications, particularly in polymer synthesis. Various methods, including melting point determination, colorimetry, and spectroscopic analysis, are employed to assess its purity. [, , ]

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